Cas no 307524-07-8 (4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide)

4-(Dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide is a sulfonamide-based compound featuring a benzamide core with dipropylsulfamoyl and thiadiazolylsulfamoyl substituents. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a sulfonamide inhibitor or intermediate in drug synthesis. The presence of the 1,3,4-thiadiazole moiety may confer biological activity, while the dipropylsulfamoyl group enhances lipophilicity, potentially improving membrane permeability. This compound is of interest for research applications, including enzyme inhibition studies or as a precursor for further derivatization. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for exploratory pharmaceutical development.
4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide structure
307524-07-8 structure
Product name:4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide
CAS No:307524-07-8
MF:C23H29N5O5S3
MW:551.701861143112
CID:5447066

4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dipropylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
    • Benzamide, 4-[(dipropylamino)sulfonyl]-N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-
    • 4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide
    • Inchi: 1S/C23H29N5O5S3/c1-4-15-28(16-5-2)36(32,33)20-11-7-17(8-12-20)22(29)24-18-9-13-19(14-10-18)35(30,31)27-23-26-25-21(6-3)34-23/h7-14H,4-6,15-16H2,1-3H3,(H,24,29)(H,26,27)
    • InChI Key: YCNBZPASAWZNDU-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(NC2=NN=C(CC)S2)(=O)=O)C=C1)(=O)C1=CC=C(S(N(CCC)CCC)(=O)=O)C=C1

4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3016-0004-2μmol
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F3016-0004-5mg
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
5mg
$69.0 2023-04-28
Life Chemicals
F3016-0004-20μmol
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
20μl
$79.0 2023-04-28
Life Chemicals
F3016-0004-15mg
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F3016-0004-20mg
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F3016-0004-25mg
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
25mg
$109.0 2023-04-28
Life Chemicals
F3016-0004-40mg
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
40mg
$140.0 2023-04-28
Life Chemicals
F3016-0004-1mg
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F3016-0004-100mg
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
100mg
$248.0 2023-04-28
Life Chemicals
F3016-0004-30mg
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
307524-07-8 90%+
30mg
$119.0 2023-04-28

Additional information on 4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide

4-(Dipropylsulfamoyl)-N-{4-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)Sulfamoylphenyl}Benzamide: A Comprehensive Overview

The compound with CAS No. 307524-07-8, known as 4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide, is a complex organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its intricate structure, which includes a benzamide core substituted with sulfamoyl groups and a thiadiazole moiety. The presence of these functional groups endows the molecule with unique chemical properties and potential applications in drug development and advanced materials.

Recent studies have highlighted the importance of sulfamoyl groups in modulating the pharmacokinetic properties of drugs. These groups can enhance solubility and stability, making them valuable in the design of bioavailable medications. The thiadiazole ring, on the other hand, is known for its ability to act as a bioisostere, offering structural diversity while maintaining biological activity. This combination makes the compound an attractive candidate for exploring novel therapeutic agents.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiadiazole derivative. Researchers have employed various methodologies, including nucleophilic substitution and coupling reactions, to achieve high yields and purity. The use of dipropylsulfamoyl groups has been shown to improve the molecule's hydrophobicity, which is crucial for its interaction with biological targets.

In terms of applications, this compound has been investigated for its potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, preliminary in vivo experiments suggest that it may possess anti-cancer properties by targeting specific signaling pathways. These findings underscore the versatility of this compound in addressing diverse therapeutic needs.

From a structural perspective, the molecule's complexity presents both opportunities and challenges. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore a wide range of derivatives. However, this complexity also necessitates careful optimization to ensure optimal performance in biological systems.

Recent advancements in computational chemistry have provided new insights into the molecular interactions of this compound. Using molecular docking studies, scientists have identified potential binding sites on target proteins, paving the way for rational drug design. Furthermore, spectroscopic techniques such as NMR and IR have been instrumental in confirming the compound's structure and analyzing its conformational flexibility.

In conclusion, CAS No. 307524-07-8 represents a promising lead compound with significant potential in drug discovery and material science. Its unique structure and functional groups make it a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound is expected to play a pivotal role in advancing our understanding of complex molecular systems and their applications.

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